1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine
Overview
Description
1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a pentyl chain, which is further connected to a tert-butylphenoxy group.
Preparation Methods
The synthesis of 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine typically involves the following steps:
Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenated alkane to form the tert-butylphenoxyalkane.
Attachment of the pentyl chain: The tert-butylphenoxyalkane is then reacted with a pentyl halide to form the tert-butylphenoxy-pentyl intermediate.
Formation of the pyrrolidine ring: The final step involves the reaction of the tert-butylphenoxy-pentyl intermediate with pyrrolidine under suitable conditions to form this compound.
Chemical Reactions Analysis
1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of dual-target ligands for the treatment of neurodegenerative diseases such as Parkinson’s disease.
Biological Studies: The compound is studied for its effects on various biological targets, including its affinity for human H3 receptors and its inhibitory activity against human MAO B.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine involves its interaction with specific molecular targets:
Monoamine Oxidase B (MAO B) Inhibition: The compound inhibits MAO B, an enzyme responsible for the breakdown of dopamine, thereby increasing dopamine levels in the brain.
Histamine H3 Receptor Antagonism: It acts as an antagonist at histamine H3 receptors, which are involved in the regulation of neurotransmitter release, including dopamine.
Comparison with Similar Compounds
1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine can be compared with other similar compounds, such as:
1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76): This compound also features a tert-butylphenoxy group and is used as a dual-target ligand for MAO B inhibition and H3 receptor antagonism.
4-tert-butylphenoxyalkoxyamines: These compounds have similar structures and are studied for their potential as dual-target ligands in the treatment of neurodegenerative diseases.
This compound stands out due to its specific structure, which allows for effective interaction with both MAO B and H3 receptors, making it a promising candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
1-[5-(4-tert-butylphenoxy)pentyl]pyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-19(2,3)17-9-11-18(12-10-17)21-16-8-4-5-13-20-14-6-7-15-20/h9-12H,4-8,13-16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSJQGYJDMGLPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCCN2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.